molecular formula C12H14O2 B8436339 Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8436339
M. Wt: 190.24 g/mol
InChI Key: HQHXPNTVFJCLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633175B2

Procedure details

To a solution of methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate (1.80 g, 9.46 mmol) in THF/water/MeOH (4/1/1 mL respectively) was added lithium hydroxide monohydrate (1.19 g, 28.4 mmol). The reaction mixture stirred at ambient temperature 4 h, acidified to pH 3 with 1 N HCl and extracted with Et2O (2×25 mL). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.39 (s, 3H), 2.83 (d, J=15.9 Hz, 2H), 3.50 (d, J=15.9 Hz, 2H), 7.12-7.23 (m, 4H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
THF water MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]([O:13]C)=[O:12])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.O.[OH-].[Li+].Cl>C1COCC1.O.CO>[CH3:1][C:2]1([C:11]([OH:13])=[O:12])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1(CC2=CC=CC=C2C1)C(=O)OC
Name
Quantity
1.19 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
THF water MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at ambient temperature 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×25 mL)
WASH
Type
WASH
Details
Combined organics were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CC2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.